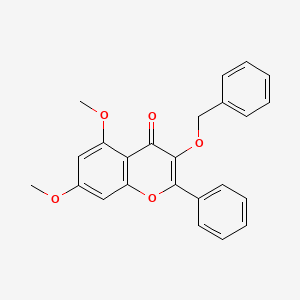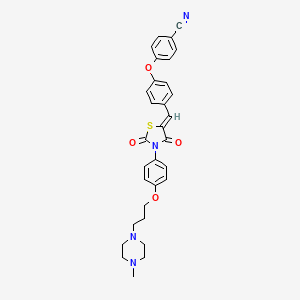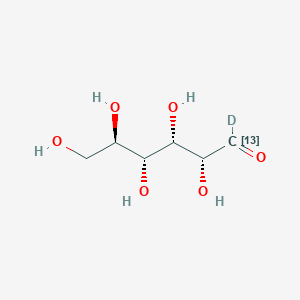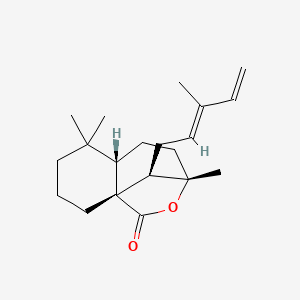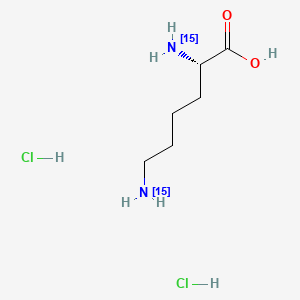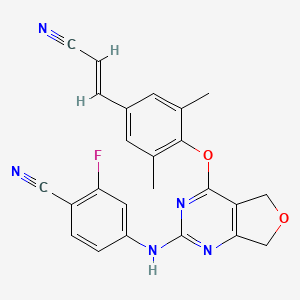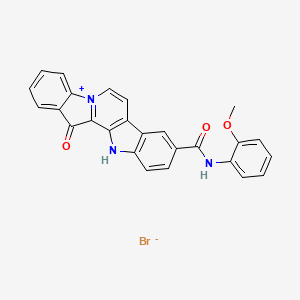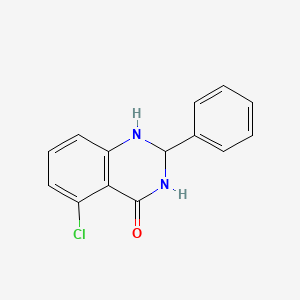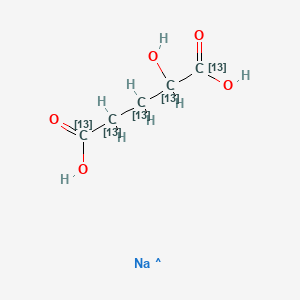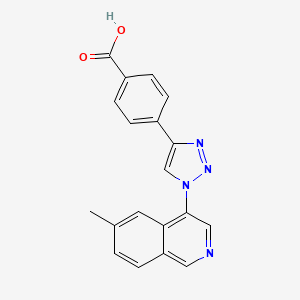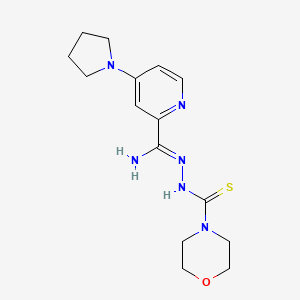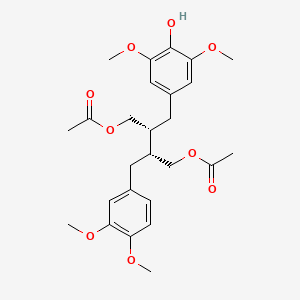
Justin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Justin C is primarily obtained through natural extraction from Justicia procumbens. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound, as it is mainly used for research purposes. The extraction and purification processes are typically carried out in laboratory settings, focusing on obtaining high-purity samples for scientific studies .
Análisis De Reacciones Químicas
Types of Reactions
Justin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Justin C has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a valuable compound for studying cancer cell biology and developing potential therapeutic agents . Additionally, this compound is used in studies related to its anti-inflammatory and antioxidant properties, further expanding its applications in biomedical research .
Mecanismo De Acción
The mechanism of action of Justin C involves its interaction with specific molecular targets and pathways within cancer cells. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . This compound also affects various signaling pathways, including the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism .
Comparación Con Compuestos Similares
Justin C is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some compounds similar to this compound include:
Podophyllotoxin: Another lignan with anticancer properties.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Arctigenin: A lignan with anti-inflammatory and anticancer activities.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Propiedades
Fórmula molecular |
C26H34O9 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
[(2R,3R)-3-(acetyloxymethyl)-2-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)butyl] acetate |
InChI |
InChI=1S/C26H34O9/c1-16(27)34-14-20(9-18-7-8-22(30-3)23(11-18)31-4)21(15-35-17(2)28)10-19-12-24(32-5)26(29)25(13-19)33-6/h7-8,11-13,20-21,29H,9-10,14-15H2,1-6H3/t20-,21-/m0/s1 |
Clave InChI |
JSFBCUIUOOCNBJ-SFTDATJTSA-N |
SMILES isomérico |
CC(=O)OC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
SMILES canónico |
CC(=O)OCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


